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molecular formula C6H10O3 B8544116 3-Hydroxy-4,4-dimethyl-gamma-butyrolactone

3-Hydroxy-4,4-dimethyl-gamma-butyrolactone

Cat. No. B8544116
M. Wt: 130.14 g/mol
InChI Key: SIEVQTNTRMBCHO-UHFFFAOYSA-N
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Patent
US06440636B1

Procedure details

In dioxane, 2-hydroxy-4,4-dimethyl-γ-butyrolactone prepared in the same manner as in Production Example 10 was subjected to a reaction (dehydration reaction) with equivalent P2O5 at room temperature to yield a corresponding α,β-unsaturated-γ-butyrolactone in a yield of 30%. The prepared α,β-unsaturated-γ-butyrolactone was then allowed to react with m-chloroperbenzoic acid (MCPBA) in methylene chloride at room temperature to yield 2,3-epoxy-4,4-dimethyl-γ-butyrolactone in a yield of 85%. Hydrogen was bubbled in a mixture of 10 mmole of the above-prepared 2,3-epoxy-4,4-dimethyl-γ-butyrolactone, 1 g of a 5% by weight Pd-C, and 20 ml of tetrahydrofuran at room temperature for 11 hours. The reaction mixture was filtrated and was concentrated, and the concentrate was subjected to column chromatography on a silica gel to yield 3-hydroxy-4,4-dimethyl-γ-butyrolactone in a yield of 63%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H][H].[O:3]1[CH:9]2[CH:4]1[C:5]([O:7][C:8]2([CH3:11])[CH3:10])=[O:6]>[Pd].O1CCCC1>[OH:3][CH:9]1[C:8]([CH3:11])([CH3:10])[O:7][C:5](=[O:6])[CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
10 mmol
Type
reactant
Smiles
O1C2C(=O)OC(C21)(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1CC(=O)OC1(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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